molecular formula C12H15BrO B8613899 1-Bromo-3,3-dimethyl-4-phenylbutan-2-one CAS No. 88356-10-9

1-Bromo-3,3-dimethyl-4-phenylbutan-2-one

Cat. No.: B8613899
CAS No.: 88356-10-9
M. Wt: 255.15 g/mol
InChI Key: RNJZTMLENHJGCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3,3-dimethyl-4-phenylbutan-2-one (CAS 5469-26-1) is a brominated aliphatic ketone with the molecular formula C₆H₁₁BrO and a molecular weight of 179.08 g/mol. Structurally, it features a bromine atom at the 1-position, two methyl groups at the 3,3-positions, and a phenyl group at the 4-position of the butan-2-one backbone . This compound is commercially available as a liquid (TCI Chemicals) and is primarily used in organic synthesis, particularly as an intermediate in pharmaceutical and materials chemistry .

Properties

CAS No.

88356-10-9

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

1-bromo-3,3-dimethyl-4-phenylbutan-2-one

InChI

InChI=1S/C12H15BrO/c1-12(2,11(14)9-13)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

RNJZTMLENHJGCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1)C(=O)CBr

Origin of Product

United States

Scientific Research Applications

Synthetic Applications

1. Synthesis of Complex Molecules
This compound serves as a versatile intermediate in the synthesis of various organic compounds. Its bromo group allows for nucleophilic substitution reactions, facilitating the formation of carbon-carbon bonds. For instance, it can be used to synthesize substituted phenylbutanones and other derivatives through reactions with nucleophiles such as amines or alcohols .

2. Precursor in Pharmaceutical Chemistry
this compound can act as a precursor for the synthesis of pharmaceutical agents. Its structure allows it to be transformed into bioactive compounds that exhibit therapeutic properties. For example, derivatives of this compound have been investigated for their potential anti-inflammatory and analgesic effects .

Case Studies

Case Study 1: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound can be modified to create compounds with anticancer properties. In one study, researchers synthesized a series of derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain modifications significantly enhanced the anticancer activity compared to the parent compound .

Case Study 2: Development of Antimicrobial Agents
Another study focused on the synthesis of antimicrobial agents from this compound derivatives. The synthesized compounds were tested against a range of bacterial strains, showing promising results in inhibiting bacterial growth. This highlights the potential application of this compound in developing new antibiotics .

Comparison with Similar Compounds

Key Properties :

  • Physical State : Liquid at room temperature .
  • Hazards : Flammable liquid (UN2341/130 classification); moderate toxicity (subcutaneous LDLo: 500 mg/kg) .
  • Decomposition : Emits toxic bromine vapors (Br⁻) upon heating .

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical differences in structure, reactivity, and applications between 1-bromo-3,3-dimethyl-4-phenylbutan-2-one and related brominated ketones or analogs.

Table 1: Comparative Analysis of Brominated Ketones and Analogs

Compound Name CAS Number Molecular Formula Key Structural Features Applications/Reactivity Safety Profile
This compound 5469-26-1 C₆H₁₁BrO Bromo (C1), dimethyl (C3,3), phenyl (C4) Organic synthesis, pharmaceutical intermediates . Flammable; LDLo 500 mg/kg (subcutaneous) .
1-Bromo-1,1-difluoro-4-phenylbutan-2-one 862457-93-0 C₁₀H₉BrF₂O Bromo, difluoro (C1), phenyl (C4) Fluorinated probes for ¹⁹F NMR studies . Likely lower volatility; fluorine-specific hazards .
3-Bromo-4-methoxy-4-phenylbutan-2-one N/A C₁₁H₁₃BrO₂ Bromo (C3), methoxy (C4), phenyl (C4) Potential for stereoselective synthesis . Methoxy group may alter metabolism .
α-Bromo-4-phenylacetophenone N/A C₁₄H₁₁BrO Bromo on acetophenone backbone, phenyl (C4) Aromatic coupling reactions . Higher molecular weight; possible aromatic toxicity .
1-Bromo-3,3-dimethylbutane 1647-23-0 C₆H₁₃Br Alkane with bromo (C1), dimethyl (C3,3) Alkylation agent; lacks ketone reactivity . Less toxic decomposition products .

Structural and Functional Group Comparisons

Electron-Withdrawing vs. Electron-Donating Groups: The difluoro substitution in 1-bromo-1,1-difluoro-4-phenylbutan-2-one introduces strong electron-withdrawing effects, enhancing electrophilicity at the carbonyl group compared to the dimethyl groups in the target compound. This makes the difluoro analog more reactive in nucleophilic substitutions .

Steric Effects: The 3,3-dimethyl groups in the target compound create significant steric hindrance, slowing down nucleophilic attacks at the adjacent carbonyl carbon. In contrast, linear analogs like α-bromo-4-phenylacetophenone lack such hindrance, enabling faster reaction kinetics .

Aromatic vs. Aliphatic Systems: α-Bromo-4-phenylacetophenone contains an aromatic acetophenone backbone, allowing participation in electrophilic aromatic substitution reactions, which are irrelevant to the aliphatic target compound .

Q & A

Q. What is the most reliable synthetic route for 1-bromo-3,3-dimethyl-4-phenylbutan-2-one, and how can reaction conditions be optimized?

The compound is synthesized via bromination of 3,3-dimethyl-4-phenylbutan-2-one using brominating agents (e.g., elemental bromine or N-bromosuccinimide) under controlled conditions. Key steps include maintaining anhydrous conditions and using solvents like tetrahydrofuran (THF) or 2-butanone to stabilize intermediates. Reaction optimization involves adjusting stoichiometry, temperature (reflux at ~80°C), and monitoring progress via thin-layer chromatography (TLC) . Purification typically employs column chromatography with silica gel and hexane/ethyl acetate eluents.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the bromine substitution pattern and steric effects from the dimethyl and phenyl groups. The carbonyl carbon (C=O) typically resonates at ~200–210 ppm in 13^{13}C NMR.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (M+^+) and bromine isotope patterns (1:1 ratio for 79^{79}Br/81^{81}Br).
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and bond angles. Anomalous dispersion from bromine enhances phasing accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Contradictions often arise from impurities in starting materials or solvent effects. Systematic validation includes:

  • Replicating reactions under inert atmospheres (argon/nitrogen).
  • Comparing yields across solvents (e.g., THF vs. dichloromethane) to assess polarity impacts.
  • Employing quantitative 1^1H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) for accurate yield calculations .

Q. What computational methods are suitable for studying its reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Key parameters:

  • Electron localization function (ELF) maps to identify electrophilic centers.
  • Activation energy barriers for competing pathways (SN_N1 vs. SN_N2). Solvent effects are incorporated via polarizable continuum models (PCM) .

Q. How can stereochemical outcomes in derivatives of this compound be rigorously analyzed?

  • Chiral HPLC : Resolve enantiomers using cellulose-based columns and polar mobile phases.
  • Vibrational Circular Dichroism (VCD) : Assign absolute configurations by correlating experimental and computed spectra.
  • SHELXD : For crystallographic data, use Patterson maps to resolve heavy-atom (Br) positions and refine chiral centers .

Q. What strategies mitigate decomposition during storage or catalytic applications?

  • Stability Studies : Monitor degradation via accelerated aging (40°C/75% RH) and LC-MS to identify breakdown products.
  • Additives : Stabilize with radical scavengers (e.g., BHT) or store under argon in amber vials.
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds to guide handling protocols .

Data Analysis and Experimental Design

Q. How should researchers design kinetic studies for reactions involving this compound?

  • Pseudo-First-Order Conditions : Use excess nucleophile (e.g., NaN3_3) to isolate rate dependence on the bromoketone.
  • Stopped-Flow UV-Vis : Track absorbance changes at λ ≈ 250 nm (C=O → Br charge transfer band).
  • Eyring Plot Analysis : Calculate ΔH^\ddagger and ΔS^\ddagger from temperature-dependent rate constants .

Q. What statistical methods are appropriate for analyzing reproducibility in multi-step syntheses?

  • Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, catalyst loading).
  • Principal Component Analysis (PCA) : Identify outlier reactions in high-throughput screening datasets.
  • Grubbs’ Test : Detect and remove outliers in yield or purity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.